Penethamate hydriodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

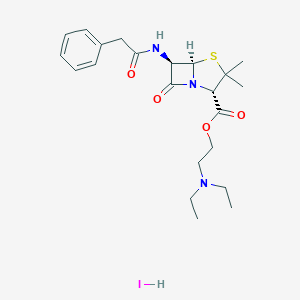

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCFDRXQPRCCO-FLQNVMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3689-73-4 (Parent) | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701001537 | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-19-0, 808-71-9 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENETHAMATE HYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA14AS9QOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penethamate Hydriodide: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate hydriodide, a prodrug of benzylpenicillin, holds a significant position in veterinary medicine, primarily in the management of bovine mastitis. Its unique chemical structure facilitates enhanced penetration into target tissues, delivering the active benzylpenicillin moiety to the site of infection. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key analytical and efficacy studies are presented, alongside visualizations of its metabolic pathway and experimental workflows, to support further research and development in this area.

Molecular Structure and Identification

This compound is the diethylaminoethyl ester of benzylpenicillin, formulated as a hydriodide salt.[1] This esterification enhances its lipophilicity, a key factor in its pharmacokinetic profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | [2] |

| CAS Number | 808-71-9 | [3] |

| Molecular Formula | C22H32IN3O4S | [2] |

| Molecular Weight | 561.48 g/mol | [3][4] |

| Melting Point | 178-179 °C | [3] |

| pKa | 8.4 | [5][6][7] |

| Solubility | Slightly soluble in water (0.96% at 20°C). Soluble in various organic solvents. | [3][8] |

| Appearance | Crystals | [3] |

Physicochemical Properties and Stability

This compound's utility is intrinsically linked to its physicochemical characteristics, which govern its formulation, stability, and bioavailability.

Solubility and Stability

A critical aspect of this compound is its stability in aqueous solutions. The ester linkage is susceptible to hydrolysis, releasing the active benzylpenicillin and diethylaminoethanol.[2][3] The rate of this hydrolysis is influenced by pH and temperature.[3] In aqueous solution at a physiological pH of 7.2, 8.2% of the drug exists as the uncharged molecule, while 91.8% is in the ionized form.[5][7] The half-life of penethamate in an aqueous solution at 37°C and pH 7.3 is approximately 23 minutes.[1]

Table 2: Quantitative Pharmacokinetic and Stability Data

| Parameter | Value | Condition | Reference(s) |

| Half-life (in aqueous solution) | 23 minutes | 37°C, pH 7.3 | [1] |

| Half-life (in tissue homogenate) | ~2 hours (50% hydrolysis) | 32°C | [1] |

| Cmax (in milk) | 682 ng/mL | After intramuscular injection | [9] |

| AUClast (in milk) | 7770 h*ng/mL | After intramuscular injection | [9] |

| Elimination half-life (in milk) | 6.84 hours | After intramuscular injection | [9] |

Pharmacological Properties

Mechanism of Action

This compound itself is biologically inactive.[10] Following intramuscular administration, it is absorbed and subsequently hydrolyzed to benzylpenicillin (penicillin G), its active metabolite, and diethylaminoethanol.[1][10] Benzylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the intramammary dose of benzylpenicillin required to maintain an adequate concentration in the milk to inhibit Gram-positive bacteria in the clinically normal udder for 24 hr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization, Cure Rates and Associated Risks of Clinical Mastitis in Northern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. mdpi.com [mdpi.com]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound treatment on bacteriological cure, somatic cell count and milk production of cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Penethamate Hydriodide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penethamate hydriodide, the diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G), has long been a valuable agent in veterinary medicine, particularly for the treatment of bovine mastitis. Its enhanced lipophilicity allows for effective penetration of the mammary gland, leading to high local concentrations of the active antibiotic. The exploration of this compound derivatives offers a promising avenue for the development of new antibacterial agents with potentially improved pharmacokinetic profiles, expanded spectra of activity, or enhanced efficacy against resistant strains. This technical guide provides a comprehensive overview of the synthesis of this compound and a detailed, practical framework for the synthesis of its derivatives. It includes detailed experimental protocols, tabulated analytical data, and visualizations of synthetic pathways and biological mechanisms to aid researchers in this field.

Introduction to this compound

Penethamate is a prodrug that, after administration, undergoes hydrolysis to release benzylpenicillin, the active antimicrobial component, and diethylaminoethanol.[1] The hydriodide salt form is commonly used in veterinary formulations.[1] The primary mode of action of the released benzylpenicillin is the inhibition of bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is essential for cross-linking peptidoglycan strands.[2] This mechanism is primarily effective against Gram-positive bacteria.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reaction of a penicillin salt with a suitable diethylaminoethylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature, which reports yields in the range of 80-90%.[4]

Materials:

-

Benzylpenicillin potassium salt

-

2-Chlorotriethylamine hydrochloride

-

Dimethylformamide (DMF)

-

1M Hydrochloric acid

-

Sodium iodide

-

Water

-

500 mL three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, dissolve 20g (56.2 mmol) of benzylpenicillin sodium in 200 mL of DMF. Stir the solution at room temperature for 30 minutes.

-

Addition of Reagent: Prepare a solution of 14.5g (84.3 mmol) of 2-chlorotriethylamine hydrochloride in 100 mL of DMF, warming to 50°C to dissolve if necessary. Add this solution dropwise to the benzylpenicillin solution over approximately 2 hours.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 3 hours.

-

Work-up and Isolation of Free Penethamate: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the DMF. To the residue, add 112 mL of 1M hydrochloric acid solution (112 mmol) at room temperature and stir for 90 minutes.

-

Formation of Hydriodide Salt: Prepare a solution of 16.8g (112 mmol) of sodium iodide in 100 mL of water. Add this solution dropwise to the acidified penethamate solution at room temperature. Stir the resulting mixture for 1.5 hours.

-

Purification: A white solid of this compound will precipitate. Collect the solid by filtration and wash it three times with water.

-

Drying: Dry the product in a vacuum oven at 50°C for 24 hours. The expected yield is approximately 28.3g (90%).[4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives opens up possibilities for modifying the antibacterial spectrum and pharmacokinetic properties. A logical approach is to first synthesize derivatives of the penicillin nucleus, typically by modifying the C-6 side chain of 6-aminopenicillanic acid (6-APA), followed by the esterification and salt formation steps.

General Scheme for the Synthesis of Derivatives

The overall synthetic strategy can be visualized as a three-stage process:

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of a Hypothetical this compound Derivative

This protocol outlines the synthesis of a derivative where the phenylacetyl side chain of benzylpenicillin is replaced with a phenoxyacetyl group (Penicillin V derivative).

Stage 1: Synthesis of 6-(Phenoxyacetamido)penicillanic Acid (Penicillin V)

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Phenoxyacetyl chloride

-

Acetone

-

Water

-

Sodium bicarbonate

Procedure:

-

Dissolution of 6-APA: Suspend 6-APA in a mixture of acetone and water. Cool the suspension in an ice bath.

-

Acylation: While maintaining the temperature below 5°C, add a solution of phenoxyacetyl chloride in acetone dropwise. Concurrently, add a solution of sodium bicarbonate to maintain the pH between 7.0 and 8.0.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Isolation: Acidify the reaction mixture to pH 2 with a suitable acid (e.g., dilute HCl) to precipitate the Penicillin V. Filter the precipitate, wash with cold water, and dry under vacuum.

Stage 2 & 3: Esterification and Salt Formation

This stage follows a similar procedure to the synthesis of the parent this compound, substituting Penicillin V potassium salt for benzylpenicillin potassium salt.

Procedure:

-

Follow the procedure outlined in section 2, using an equimolar amount of Penicillin V potassium salt in place of benzylpenicillin potassium salt. The subsequent steps of reaction with 2-chlorotriethylamine hydrochloride, work-up, acidification, and salt formation with sodium iodide remain analogous.

Data Presentation: Characterization of this compound and Derivatives

Thorough characterization of the synthesized compounds is crucial. The following tables summarize the expected analytical data for benzylpenicillin, the core of this compound. Similar characterization should be performed for any new derivatives.

Table 1: Spectroscopic Data for Benzylpenicillin

| Technique | Key Signals and Interpretation |

| FTIR (cm⁻¹) | ~3300 (N-H stretch, amide), ~3000-2500 (O-H stretch, carboxylic acid), ~1760 (C=O stretch, β-lactam), ~1680 (C=O stretch, amide), ~1600 (C=O stretch, carboxylate).[5] |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.2-7.4 (m, 5H, Ar-H), 5.4-5.6 (m, 2H, H-5 and H-6), 4.1 (s, 1H, H-3), 3.5 (s, 2H, Ar-CH₂), 1.4-1.6 (2s, 6H, gem-dimethyl).[6][7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~173 (C=O, amide), ~171 (C=O, carboxylic acid), ~168 (C=O, β-lactam), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~67 (C-5), ~64 (C-3), ~58 (C-6), ~42 (Ar-CH₂), ~30, ~26 (gem-dimethyl).[8] |

| Mass Spectrometry (ESI-MS) | m/z: 335.1 [M+H]⁺, 357.1 [M+Na]⁺ for Benzylpenicillin.[9] |

Table 2: HPLC Analysis Parameters for Penicillins

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).[10] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% TFA) and an organic modifier (e.g., acetonitrile or methanol).[4][11] |

| Flow Rate | 1.0 - 1.5 mL/min.[4] |

| Detection | UV at 220-254 nm.[10] |

| Temperature | Ambient. |

Mandatory Visualizations

Prodrug Activation and Mechanism of Action

Caption: Activation of penethamate and its antibacterial mechanism.

Experimental Workflow for Derivative Evaluation

Caption: Workflow for the development of new penethamate derivatives.

Conclusion

The synthesis of this compound derivatives represents a fertile ground for the discovery of novel antibacterial agents. By leveraging established synthetic methodologies for the modification of the penicillin core and subsequent esterification, researchers can generate a diverse library of compounds for biological evaluation. This guide provides the foundational knowledge and practical protocols to embark on such research, with the aim of developing next-generation penicillin-based therapeutics. Careful characterization and systematic biological screening, as outlined in the proposed workflow, will be paramount to identifying lead candidates with improved therapeutic potential.

References

- 1. iris.inrim.it [iris.inrim.it]

- 2. researchgate.net [researchgate.net]

- 3. multiresearchjournal.com [multiresearchjournal.com]

- 4. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region [mdpi.com]

- 6. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-association of benzylpenicillin in aqueous solution: 1H nuclear magnetic resonance study - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Journey: A Technical Guide to Penethamate Hydriodide's Hydrolysis Kinetics in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Penethamate hydriodide, an ester prodrug of benzylpenicillin, presents a significant formulation challenge due to its inherent instability in aqueous environments. This technical guide delves into the critical aspects of its hydrolysis kinetics, providing a comprehensive overview of its degradation pathways, quantitative stability data, and the experimental methodologies used to determine these parameters. Understanding these core principles is paramount for the development of stable and effective dosage forms.

The Hydrolysis Landscape: pH-Dependent Degradation

The degradation of this compound in aqueous solutions is a complex process governed by pseudo-first-order kinetics.[1][2] The rate of this degradation is highly dependent on the pH of the solution, exhibiting a characteristic V-shaped pH-rate profile.[1][2][3][4] This profile indicates that the drug is most stable in acidic conditions, with the minimum degradation rate observed around pH 4.5.[1][2][3][4] As the pH moves towards neutral and alkaline conditions, the rate of hydrolysis increases significantly.

The pKa of penethamate is 8.4[1][5], and the V-shaped pH-rate profile shows a sigmoid portion in the pH range of 7.5 to 9.3, corresponding to this pKa.[1] At physiological pH (around 7.3), penethamate is rapidly hydrolyzed, with a reported half-life of just 23 minutes at 37°C.[5] This rapid degradation underscores the challenge of formulating aqueous parenteral products with a viable shelf-life.

Quantitative Degradation Kinetics

The stability of this compound has been investigated under various pH and temperature conditions. The following table summarizes the key quantitative data on its hydrolysis kinetics.

| pH | Temperature (°C) | Half-life (t₁/₂) | Kinetic Order | Additional Notes | Reference |

| 2.0 | 30 | 43.6 minutes | Pseudo-first-order | Degradation is rapid in highly acidic conditions. | [3] |

| 4.5 | 30 | 44 hours | Pseudo-first-order | pH of maximum stability. | [1] |

| 4.9 | 25 | > 3 hours | Not specified | Less than 10% hydrolysis observed after 3 hours. | [3] |

| 6.2 | 37 | 220 minutes | Not specified | In 0.9% NaCl solution. | [3] |

| 7.3 | 37 | 23 minutes | Not specified | In 0.9% NaCl solution, representing physiological conditions. | [3][5] |

| 9.3 | 30 | 4.2 minutes | Pseudo-first-order | Degradation is extremely rapid in alkaline conditions. | [3] |

The Degradation Pathway: More Than Simple Hydrolysis

This compound is a prodrug designed to release the active antimicrobial agent, benzylpenicillin (penicillin G), and diethylaminoethanol upon hydrolysis.[5] However, the degradation process is not limited to this single pathway. Studies have shown that penethamate can undergo degradation through several routes, and importantly, the formation of benzylpenicillin is not the sole outcome, particularly in acidic solutions.[2][3] This highlights the necessity of using a stability-indicating analytical method that can specifically quantify the parent drug, rather than relying on the appearance of benzylpenicillin alone.

Caption: Simplified hydrolysis pathway of penethamate.

Experimental Protocols: Quantifying Instability

The kinetic data presented above were primarily generated using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. This technique is crucial for accurately assessing the stability of penethamate as it allows for the simultaneous determination of the parent drug and its primary hydrolytic product, benzylpenicillin.

Stability-Indicating RP-HPLC Method

A validated RP-HPLC assay with photodiode array detection is a common method for studying the degradation kinetics of penethamate.[1]

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component is adjusted to ensure good separation and peak shape.

-

Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

-

Detection: UV detection at a wavelength where both penethamate and benzylpenicillin show significant absorbance. A photodiode array detector is advantageous as it can provide spectral information to confirm peak identity and purity.

-

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Aliquots of the stock solution are diluted in various buffer solutions of known pH and ionic strength to initiate the degradation study.

-

Samples are maintained at a constant temperature in a water bath or incubator.

-

At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately diluted with a "quenching" solution (e.g., a cold, acidic solution) to stop further degradation before analysis.

-

-

Validation: The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision (intra-day and inter-day), and specificity. The limit of detection (LOD) and limit of quantification (LOQ) for penethamate should also be established.[3]

Kinetic Study Workflow

The following diagram illustrates the typical workflow for a kinetic study of this compound hydrolysis.

Caption: Workflow for kinetic analysis of penethamate.

Formulation Strategies to Enhance Stability

Given the inherent instability of this compound in aqueous solutions, various formulation strategies have been explored to improve its shelf-life. These include:

-

Lyophilization: Presenting the drug as a powder for reconstitution immediately before use is the most common commercial approach.[6]

-

Non-Aqueous Vehicles: The use of oily vehicles for suspensions has shown to significantly enhance the chemical stability of penethamate.[1][7]

-

Co-solvents: The addition of co-solvents like propylene glycol can increase stability compared to purely aqueous solutions.[2][3][4]

-

pH Optimization: Formulating at the pH of maximum stability (around 4.5) is a key strategy for any aqueous-based formulation.[1][2][3][4]

-

Common Ion Effect: The solubility of penethamate can be decreased by the common ion effect, which in turn can increase the stability of a suspension.[1]

Conclusion

The hydrolysis of this compound is a multifaceted process that presents a significant hurdle in the development of stable, ready-to-use aqueous formulations. A thorough understanding of its pH-dependent, pseudo-first-order degradation kinetics is essential for any researcher or scientist working with this compound. The V-shaped pH-rate profile, with maximum stability at approximately pH 4.5, dictates the optimal formulation environment. The use of validated, stability-indicating analytical methods, such as RP-HPLC, is imperative for accurate kinetic analysis. While non-aqueous formulations and powder for reconstitution remain the most viable strategies for overcoming its inherent instability, ongoing research into novel formulation approaches may yet yield a stable, aqueous, ready-to-use this compound product.

References

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. assets.elanco.com [assets.elanco.com]

- 7. Stability of penethamate, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Organic Solvent Solubility of Penethamate Hydriodide

For Immediate Release

A Deep Dive into the Physicochemical Properties of a Key Veterinary Antibiotic

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility of penethamate hydriodide in organic solvents. Understanding these properties is critical for the formulation of stable and effective injectable veterinary products. This compound, a prodrug of benzylpenicillin, is favored for its ability to achieve high concentrations in target tissues, particularly the mammary glands, making it a vital tool in treating bovine mastitis.[1][2] However, its inherent instability in aqueous solutions necessitates formulation in non-aqueous, organic vehicles.[3][4][5] This guide synthesizes available data on its solubility, outlines experimental protocols for its determination, and provides visual workflows to aid in formulation development.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature, valuable insights can be gleaned from patent filings and stability studies. These sources provide a qualitative and semi-quantitative understanding of its behavior in various non-aqueous systems.

A key patent document indicates that the solubility of this compound was evaluated in a variety of organic solvents, although specific quantitative results were not disclosed.[4] Another study focusing on the stability of the compound in oily vehicles established a relative order of solubility.[6] Furthermore, its solubility in dimethyl sulfoxide (DMSO) has been noted by commercial suppliers.[7]

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in selected organic solvents.

| Solvent Category | Solvent | Temperature (°C) | Solubility | Source |

| Oils | Sunflower Oil (SO) | 30 | Higher than EO, MIG, LP | [6] |

| Ethyl Oleate (EO) | 30 | Lower than SO, higher than MIG, LP | [6] | |

| Medium Chain Triglyceride (MIG) | 30 | Lower than SO, EO, higher than LP | [6] | |

| Light Liquid Paraffin (LP) | 30 | Lowest of the four oils tested | [6] | |

| Glycols | Propylene Glycol (in 60:40 mix with citrate buffer, pH 4.5) | Not Specified | Higher than in aqueous buffer | [8][9] |

| Amides | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [7] |

| Other Organic Solvents | Glycerine | Not Specified | Solubility estimated | [4] |

| Solketal | Not Specified | Solubility estimated | [4] | |

| Polyethylene Glycol 200 (PEG 200) | Not Specified | Solubility estimated | [4] | |

| Diethylene Glycol Butyl Ether (DGBE) | Not Specified | Solubility estimated | [4] | |

| Glycofurol | Not Specified | Solubility estimated | [4] | |

| Diethylene Glycol Monomethyl Ether (DGME) | Not Specified | Solubility estimated | [4] | |

| Diethylene Glycol Methyl Ethyl Ether (DGMEE) | Not Specified | Solubility estimated | [4] | |

| Dimethyl Isosorbide (DMI) | Not Specified | Solubility estimated | [4] | |

| 2-Pyrrolidone | Not Specified | Solubility estimated | [4] | |

| N-Methyl-2-Pyrrolidone (NMP) | Not Specified | Solubility estimated | [4] | |

| Dimethyl Acetamide | Not Specified | Solubility estimated | [4] |

Experimental Protocol for Solubility Determination

A robust and standardized method for determining the solubility of this compound in organic solvents is crucial for accurate formulation development. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining equilibrium solubility.[7][10]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Vials with solvent-resistant caps (e.g., glass with PTFE-lined septa)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a validated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity and de-gassed if necessary to avoid bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or g/100mL, based on the measured concentration and any dilution factors.

Visualizing Methodologies and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. ES2729328T3 - Veterinary injectable penetamate formulations - Google Patents [patents.google.com]

- 2. EP2874623B1 - Injectable antibiotic formulations and their methods of use - Google Patents [patents.google.com]

- 3. EP2934524B1 - Penethamate veterinary injectable formulations - Google Patents [patents.google.com]

- 4. EP2934524A1 - Veterinary injectable formulations - Google Patents [patents.google.com]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. Stability of penethamate, a benzylpenicillin ester prodrug, in oily vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Penethamate Hydriodide: A Technical Guide to its pKa and Ionization State

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pKa value and ionization state of penethamate hydriodide, a critical prodrug of benzylpenicillin. Understanding these physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and predicting its behavior in physiological environments.

Physicochemical Properties of this compound

This compound is the diethylaminoethyl ester of benzylpenicillin, supplied as a white powder. Its key physicochemical parameters are summarized in the table below.

| Property | Value | Reference(s) |

| pKa | 8.4 (at room temperature) | [1][2][3] |

| Molecular Formula | C₂₂H₃₂IN₃O₄S | [4] |

| Molecular Weight | 561.5 g/mol | [4] |

| Appearance | White powder | [5] |

Ionization State at Physiological pH

The pKa of a compound dictates its degree of ionization at a specific pH. For penethamate, a basic compound with a pKa of 8.4, its ionization state in a physiological environment (pH ~7.2-7.4) is crucial for its absorption, distribution, and cellular penetration.

At a physiological pH of 7.2, the Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (cationic) to the un-ionized (uncharged) form. The data indicates that at this pH, this compound exists predominantly in its cationic state.

| pH | Ionization State | Percentage | Reference(s) |

| 7.2 | Cationic (protonated) | ~92% (91.8%) | [1][3] |

| 7.2 | Uncharged (neutral) | ~8% (8.2%) | [1][3] |

This high degree of ionization influences its solubility and ability to cross biological membranes. The uncharged form is generally more lipid-soluble and can more readily diffuse across cell membranes. The basic nature of this compound is thought to facilitate its accumulation in mammary tissue via an ion-trapping mechanism, where the slightly more acidic environment of milk (pH 6.6-6.8) compared to plasma (pH 7.2) promotes the concentration of the drug.[6]

Experimental Protocols for pKa Determination

While a specific, detailed experimental protocol for the pKa determination of this compound is not extensively published in readily available literature, its pKa would be determined using standard, well-established methods in pharmaceutical analysis. A stability study of this compound confirmed its pKa of 8.4 through the analysis of its pH-rate degradation profile.[2] The following are detailed, generalized protocols for common methods used for such determinations.

Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound powder.

-

Dissolve the sample in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern, to a known concentration (e.g., 1-10 mM).[8][9]

-

The ionic strength of the solution should be kept constant, for example, by adding a background electrolyte like 0.15 M potassium chloride.[8]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a calibrated burette to add the titrant. For a basic compound like penethamate, a standardized solution of a strong acid (e.g., 0.1 M HCl) would be used as the titrant.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode into the analyte solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined at the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

UV-Visible Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[7]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa (e.g., pH 7.0 to 10.0 for penethamate).

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution to ensure the final concentration of the drug is the same in all samples.

-

Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data will typically form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the Henderson-Hasselbalch equation can be rearranged and used to determine the pKa from the absorbance data.

-

Signaling Pathway and Mechanism of Action

This compound itself is not the active antimicrobial agent. It is a prodrug that undergoes in-vivo hydrolysis to release benzylpenicillin (penicillin G) and diethylaminoethanol.[1] The antibacterial activity is exclusively attributed to benzylpenicillin.[1] This conversion is rapid under physiological conditions, with a half-life of approximately 23 minutes in an aqueous solution at 37°C and pH 7.3.[1]

Figure 1. Hydrolysis of this compound.

The active metabolite, benzylpenicillin, then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Figure 2. Mechanism of Action of Benzylpenicillin.

Conclusion

The pKa of 8.4 for this compound is a fundamental parameter that dictates its predominantly ionized state at physiological pH. This understanding is critical for drug development professionals in designing effective formulations and predicting the pharmacokinetic behavior of this important veterinary antibiotic. The prodrug nature of penethamate, leading to the in-vivo formation of the active compound benzylpenicillin, is a key aspect of its therapeutic action. The experimental protocols outlined provide a framework for the accurate determination of this crucial physicochemical property.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. This compound | C22H32IN3O4S | CID 71796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vetlexicon.com [vetlexicon.com]

- 6. Buy (1) this compound | 7778-19-0 [smolecule.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

chemical and physical properties of penethamate hydriodide powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of penethamate hydriodide powder. The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows.

Chemical Identity and Structure

This compound is the hydriodide salt of the diethylaminoethyl ester of benzylpenicillin (Penicillin G). It functions as a prodrug, which, after administration, is hydrolyzed to release the active antimicrobial agent, benzylpenicillin.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide |

| CAS Number | 808-71-9 |

| Molecular Formula | C22H32IN3O4S |

| Molecular Weight | 561.5 g/mol [1] |

| Synonyms | Penicillin G diethylaminoethyl ester hydriodide, Benzylpenicillin 2-(diethylamino)ethyl ester hydriodide |

Physicochemical Properties

This compound is a white or almost white crystalline powder. Its physicochemical properties are crucial for its formulation, stability, and bioavailability.

Table 2: Physical and Chemical Properties of this compound Powder

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178-179 °C[2] |

| Solubility in Water | Slightly soluble (0.96% at 20°C)[2] |

| pKa | 8.4[3] |

| pH of Saturated Aqueous Solution | 4.5 - 5.2[2] |

Stability Profile

The stability of this compound is a critical factor in its formulation and storage. It is relatively stable in its solid, powdered form but is susceptible to hydrolysis in aqueous solutions.

-

Aqueous Stability : Aqueous solutions of this compound are unstable, with the ester hydrolyzing to benzylpenicillin and diethylaminoethanol. This hydrolysis is accelerated by increases in temperature and pH.[2] At physiological pH (7.3) and 37°C, the half-life in an aqueous solution is approximately 23 minutes.[3]

-

Solid-State Stability : As a dry powder, this compound is stable.

-

Oily Vehicle Stability : The stability of this compound is significantly enhanced in oily suspensions, making this a preferred formulation for ready-to-use injectable products.

Mechanism of Action and Pharmacokinetics

This compound is a prodrug that facilitates the delivery of benzylpenicillin. Its lipophilic nature allows for efficient absorption and distribution.

Pharmacokinetic Pathway

Upon intramuscular injection, this compound is absorbed and then hydrolyzed in the bloodstream and tissues to form benzylpenicillin, the active therapeutic agent, and diethylaminoethanol.[3][4] The lipophilicity of penethamate allows it to readily cross biological membranes, including the blood-milk barrier, which is particularly relevant for its use in treating bovine mastitis.[5]

Antimicrobial Signaling Pathway

The active metabolite, benzylpenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[6]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound powder.

Melting Point Determination (Adapted from USP <741>)

This method is used to determine the temperature range over which the crystalline solid melts.[1][7][8][9]

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus)

-

Thermometer calibrated against USP reference standards

-

Capillary tubes (closed at one end)

Procedure:

-

Sample Preparation: Reduce a small quantity of this compound to a fine powder. If necessary, dry the sample to remove any moisture.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Water Solubility Determination (Shake-Flask Method, based on OECD Guideline 105)

This protocol determines the saturation concentration of this compound in water at a given temperature.[10][11][12][13][14]

Materials:

-

This compound powder

-

Distilled or deionized water

-

Flasks with stoppers

-

Shaking apparatus (e.g., orbital shaker)

-

Constant temperature water bath

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Preliminary Test: Determine the approximate solubility to establish the appropriate amount of substance and water to use.

-

Equilibration: Add an excess amount of this compound powder to a known volume of water in a flask.

-

Shaking: Seal the flask and place it in a constant temperature bath on a shaker. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand to let undissolved particles settle. If necessary, centrifuge or filter the sample to obtain a clear saturated solution.

-

Analysis: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method.

Stability Testing (Based on ICH Q1A(R2) Guideline)

This protocol outlines a systematic approach to assess the stability of this compound powder under various environmental conditions.[3][15][16]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance for formal stability studies. The manufacturing process for these batches should be representative of the final production scale.[3]

-

Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.[3]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and then annually.

-

Accelerated: Test at 0, 3, and 6 months.[3]

-

-

Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Evaluation: Analyze the data to establish a re-test period or shelf life for the drug substance.

References

- 1. uspbpep.com [uspbpep.com]

- 2. Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

Methodological & Application

Detecting Penethamate Hydriodide Residues in Animal Tissues: A Guide for Researchers

Introduction: Penethamate hydriodide, a prodrug of benzylpenicillin (penicillin G), is utilized in veterinary medicine to treat bacterial infections in livestock. Due to its rapid hydrolysis into the active compound, benzylpenicillin, residue detection methods in edible tissues focus on the quantification of benzylpenicillin.[1] This is a critical aspect of food safety, ensuring that residues do not exceed established Maximum Residue Limits (MRLs), thereby protecting consumers from potential allergic reactions and the development of antibiotic resistance.[2] This document provides detailed application notes and protocols for the detection of benzylpenicillin residues in various animal tissues, targeting researchers, scientists, and drug development professionals.

Maximum Residue Limits (MRLs)

Regulatory bodies worldwide have established MRLs for benzylpenicillin in edible tissues to safeguard public health. These limits vary by tissue type and jurisdiction.

| Tissue | MRL (µg/kg) | Regulatory Body |

| Muscle | 50 | Codex Alimentarius, EMA, Health Canada[3][4][5] |

| Liver | 50 | Codex Alimentarius, EMA[3][4] |

| Kidney | 50 | Codex Alimentarius, EMA[3][4] |

| Fat | 50 | EMA, Health Canada[4][5] |

| Milk | 4 | Codex Alimentarius, EMA[3][4] |

Analytical Methods for Residue Detection

Several analytical techniques are employed for the detection and quantification of benzylpenicillin residues in animal tissues. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Comparison

The choice of method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation.

| Method | Principle | Typical LOD (µg/kg) | Typical LOQ (µg/kg) | Typical Recovery (%) | Throughput | Specificity |

| HPLC-UV | Chromatographic separation followed by UV detection.[6] | ~5-10 | ~15-50 | 80-100 | Medium | Moderate |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[7] | ~0.1-1 | ~0.5-5 | 90-110 | High | High |

| ELISA | Immunoassay based on antigen-antibody reaction. | ~1-5 | ~2-10 | 70-120 | High | Moderate to High |

Experimental Protocols

General Sample Preparation Workflow

The following diagram illustrates a general workflow for preparing tissue samples for analysis. Specific steps may vary depending on the tissue type and the chosen analytical method.

Caption: General workflow for tissue sample preparation.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of benzylpenicillin residues and is often used for screening purposes.

Sample Preparation

-

Homogenization: Weigh 5 g of minced tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of acetonitrile and homogenize for 1 minute using a high-speed homogenizer.

-

Deproteinization: Add 5 mL of 15% trichloroacetic acid and vortex for 30 seconds.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water.

-

Elute the analyte with 5 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase.

HPLC-UV Analysis Workflow

Caption: Workflow for HPLC-UV analysis of benzylpenicillin.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 6.0) (30:70, v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[8] |

| UV Detection | 220 nm[6][8] |

Quantitative Data

| Tissue | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Muscle | ~10 | ~25 | 85-100[6] |

| Liver | ~15 | ~40 | 80-95 |

| Kidney | ~15 | ~40 | 80-95 |

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for confirmatory analysis of benzylpenicillin residues.[7]

Sample Preparation

-

Homogenization: Weigh 2 g of minced tissue into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of a mixture of acetonitrile and water (80:20, v/v) and homogenize for 1 minute.

-

Salting Out: Add 2 g of sodium chloride and 1 g of anhydrous magnesium sulfate, vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the upper acetonitrile layer to a new tube.

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE): Add 150 mg of C18 sorbent and 50 mg of primary secondary amine (PSA) sorbent to the extract. Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.

-

Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness. Reconstitute in 1 mL of mobile phase.

LC-MS/MS Analysis Workflow

Caption: Workflow for LC-MS/MS analysis of benzylpenicillin.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (Gradient elution) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MRM Transitions | Precursor ion (m/z) → Product ion 1 (m/z), Product ion 2 (m/z) (Specific transitions for benzylpenicillin to be optimized) |

Quantitative Data

| Tissue | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Muscle | 0.5 - 2 | 1 - 5 | 90-105[9] |

| Liver | 0.5 - 2 | 1 - 5 | 88-102 |

| Kidney | 0.5 - 2 | 1 - 5 | 92-108[7] |

| Fat | 1 - 3 | 2 - 8 | 85-100 |

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of antibodies to benzylpenicillin. Commercial kits are widely available.

Sample Preparation

-

Homogenization: Weigh 1 g of homogenized tissue into a microcentrifuge tube.

-

Extraction: Add 1 mL of extraction buffer (provided in the kit) and vortex for 2 minutes.

-

Centrifugation: Centrifuge at 3000 x g for 10 minutes.

-

Dilution: Dilute the supernatant with the assay buffer as per the kit instructions.

ELISA Procedure Workflow

Caption: General workflow for a competitive ELISA.

Data Analysis

The concentration of benzylpenicillin in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of benzylpenicillin. The absorbance is inversely proportional to the concentration of the analyte in the sample.

Quantitative Data

| Tissue | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Muscle | ~2 | ~5 | 80-110 |

| Liver | ~3 | ~8 | 75-105 |

| Kidney | ~3 | ~8 | 75-105 |

Conclusion

The selection of an appropriate method for the detection of this compound residues (as benzylpenicillin) in tissues is crucial for ensuring food safety and compliance with regulatory standards. HPLC and ELISA serve as excellent screening tools, while LC-MS/MS provides the necessary sensitivity and specificity for confirmatory analyses. The protocols outlined in this document provide a comprehensive guide for researchers to effectively monitor benzylpenicillin residues in various animal tissues. It is essential to validate any method in-house to ensure its performance characteristics meet the specific requirements of the analysis.

References

- 1. fao.org [fao.org]

- 2. WHO | JECFA [apps.who.int]

- 3. APPENDIX VII: CODEX MAXIMUM RESIDUE LIMITS FOR BENZYLPENICILLIN TO BE REPLACED BY MAXIMUM RESIDUE LIMITS FOR BENZYLPENICILLIN/PROCAINE BENZYLPENICILLIN [fao.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]

- 6. Determination of penicillin G and cloxacillin residues in beef and pork tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC/MS/MS measurement of penicillin G in bovine plasma, urine, and biopsy samples taken from kidneys of standing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2488559A - Penicillin extraction process - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: In Vitro Efficacy of Penethamate Hydriodide Against Mastitis Pathogens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of penethamate hydriodide, a prodrug of benzylpenicillin, against key bacterial pathogens associated with bovine mastitis. This document includes quantitative susceptibility data, detailed experimental protocols for determining antimicrobial efficacy, and visualizations of the underlying mechanism and experimental workflows.

Introduction

This compound is an ester of benzylpenicillin (penicillin G) specifically designed for veterinary use, particularly in the treatment of bovine mastitis. As a prodrug, it is biologically inactive until it is hydrolyzed in the body to release the active compound, benzylpenicillin.[1] This lipophilic formulation facilitates penetration into the udder tissue, achieving higher concentrations in the milk compared to traditional penicillin G formulations.[2] The antimicrobial activity of this compound is, therefore, directly attributable to the action of benzylpenicillin, which inhibits bacterial cell wall synthesis.[2]

This document focuses on the in vitro efficacy of this compound, providing essential data and methodologies for researchers evaluating its potential as an anti-mastitis agent.

Quantitative Efficacy Data

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for benzylpenicillin (the active metabolite of this compound) against major Gram-positive mastitis pathogens. This data is crucial for understanding the potency of this compound and for guiding therapeutic strategies.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Staphylococcus aureus strains isolated from bovine mastitis cases.

| Pathogen | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 296 | ≤0.06 | 1 | ≤0.06 - 16 |

Data extracted from a retrospective analysis of isolates from non-severe clinical mastitis cases in Northern Germany.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Streptococcus spp. isolated from bovine mastitis cases.

| Pathogen | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus uberis | 50 | 0.125 | 0.25 | Not Reported |

| Streptococcus dysgalactiae | 54 | ≤0.06 | ≤0.06 | Not Reported |

| Streptococcus agalactiae | 51 | ≤0.06 | 0.125 | Not Reported |

Data for S. uberis, S. dysgalactiae, and S. agalactiae are from separate studies on mastitis pathogens.[2]

Table 3: Intracellular Killing Efficacy of this compound against Mastitis Pathogens in a Mammary Epithelial Cell Model.

| Pathogen | Concentration Range (µg/mL) | Killing Rate (%) |

| Staphylococcus aureus | 0.032 - 3.2 | 0 - 80 |

| 32 - 32,000 | 85 - 100 | |

| Streptococcus uberis | 0.032 - 3.2 | 0 - 80 |

| 32 - 32,000 | 85 - 100 | |

| Streptococcus dysgalactiae | 0.032 - 3.2 | 0 - 80 |

| 32 - 32,000 | 85 - 100 |

This data reflects the ability of this compound to penetrate mammary epithelial cells and kill internalized pathogens.[3]

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) document M31-A3 for antimicrobial susceptibility testing of bacteria isolated from animals.[3][4][5][6]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against bacterial isolates from cases of bovine mastitis.

1. Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For streptococci, supplement CAMHB with 2-5% lysed horse blood.

-

Antimicrobial stock solution (this compound or Benzylpenicillin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or nephelometer

-

Multi-channel pipette

-

Incubator (35°C ± 2°C)

-

Quality control strains (e.g., Staphylococcus aureus ATCC® 29213, Streptococcus pneumoniae ATCC® 49619)

2. Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the antimicrobial agent in a suitable solvent.

-

Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Using a multi-channel pipette, add 10 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL per well.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MICs for the quality control strains should fall within the acceptable ranges defined by CLSI.

Visualizations

Mechanism of Action of this compound

References

- 1. intertekinform.com [intertekinform.com]

- 2. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dbt.univr.it [dbt.univr.it]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Clinical and Laboratory Standards Institute (CLSI) (2008) Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated from Animals; Approved Standard—Third Edition. Document M31-A3, Clinical and Laboratory Standards Institute, Wayne, Pennsylvania, 19087-1898. - References - Scientific Research Publishing [scirp.org]

- 6. Clinical and Laboratory Standards Institute/NCCLS. Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated from Animals; Approved Standard. 3rd ed. CLSI document M31-A3, Wayne, PA. Clinical and Laboratory Standards Institute, 2008. [sciepub.com]

Determining the Susceptibility of Bovine Mastitis Pathogens to Penethamate Hydriodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penethamate hydriodide is a prodrug of benzylpenicillin, recognized for its enhanced penetration into udder tissue, making it a valuable agent in veterinary medicine for the treatment of bovine mastitis. Upon administration, it undergoes hydrolysis to release benzylpenicillin, the active antimicrobial compound. Consequently, the in vitro antimicrobial susceptibility of bacterial isolates to this compound is determined by assessing their susceptibility to benzylpenicillin.

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of benzylpenicillin against common bovine mastitis pathogens, namely Staphylococcus aureus, Streptococcus uberis, and Streptococcus dysgalactiae. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This protocol details the broth microdilution method, a standardized and widely used technique for quantitative susceptibility testing. In this procedure, bacterial isolates are exposed to serial twofold dilutions of benzylpenicillin in a liquid growth medium within a 96-well microtiter plate. Following incubation, the plates are examined for visible bacterial growth, and the MIC is determined.

Quantitative Data Summary

The following tables summarize the typical MIC ranges, MIC₅₀, and MIC₉₀ values for benzylpenicillin against key bovine mastitis pathogens. These values are compiled from various studies and serve as a reference for expected outcomes. It is important to note that local resistance patterns may vary.

Table 1: Benzylpenicillin MIC Distribution for Staphylococcus aureus from Bovine Mastitis

| Metric | MIC (µg/mL) |

| MIC Range | 0.125 - >512 |

| MIC₅₀ | 0.5 |

| MIC₉₀ | >2 |

Note: The presence of beta-lactamase (penicillinase) producing strains significantly elevates MIC values. A clinical isolate has been reported with an MIC of 512 µg/mL.[1]

Table 2: Benzylpenicillin MIC Distribution for Streptococcus uberis from Bovine Mastitis

| Metric | MIC (µg/mL) |

| MIC Range | ≤0.06 - 0.5 |

| MIC₅₀ | ≤0.125 |

| MIC₉₀ | 0.25 |

Data suggests that a high percentage of S. uberis isolates are susceptible to benzylpenicillin.[2][3]

Table 3: Benzylpenicillin MIC Distribution for Streptococcus dysgalactiae from Bovine Mastitis

| Metric | MIC (µg/mL) |

| MIC Range | ≤0.06 - 0.25 |

| MIC₅₀ | ≤0.06 |

| MIC₉₀ | 0.125 |

S. dysgalactiae generally exhibits high susceptibility to benzylpenicillin.

Experimental Protocols

Materials and Reagents

-

Benzylpenicillin sodium salt (analytical grade)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Laked or Lysed Horse Blood (for Streptococci)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial isolates (Staphylococcus aureus, Streptococcus uberis, Streptococcus dysgalactiae)

-

Quality control (QC) strain: Streptococcus pneumoniae ATCC® 49619

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Reagent reservoirs

Preparation of Benzylpenicillin Stock Solution

-

Calculate the amount of benzylpenicillin powder needed. Account for the potency of the powder as specified by the manufacturer.

-

Prepare a stock solution (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., deionized water).

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -70°C until use.

Preparation of Bacterial Inoculum

-

Subculture the bacterial isolate onto an appropriate non-selective agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35°C ± 2°C.

-

Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Dilute the adjusted suspension in the appropriate broth medium (CAMHB for S. aureus; CAMHB supplemented with 2.5-5% laked horse blood for Streptococci) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure

-

Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the working benzylpenicillin solution (at twice the highest desired final concentration) to the wells in the first column.

-

Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 50 µL from the last column of dilutions.

-

Leave one column for a growth control (no antibiotic) and one well for a sterility control (broth only).

-

Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.

-

Seal the plate with an adhesive lid or place it in a container with a loose-fitting lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

Examine the sterility control well. It should show no growth.

-

Examine the growth control wells. They should show adequate turbidity.

-

Read the MIC as the lowest concentration of benzylpenicillin that completely inhibits visible growth (i.e., the first well that appears clear). A reading aid, such as a mirrored plate reader, can be used.

-

Check the QC strain results. The MIC for the QC strain (S. pneumoniae ATCC® 49619) should fall within the acceptable range (0.25-1 µg/mL).[4] If the QC result is out of range, the test results are considered invalid.

Visualizations

Caption: Workflow for MIC Determination via Broth Microdilution.

Caption: Mechanism of Action of this compound.

References

- 1. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taking the guesswork out of mastitis – Tararua Vets [tararuavets.nz]